molecular formula C19H15N3O5 B2455501 1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-50-2

1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2455501
CAS No.: 852364-50-2
M. Wt: 365.345
InChI Key: HWKHTWPSGPPIKE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a benzyloxy group, a nitrophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the dihydropyridine ring.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a nitrophenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted dihydropyridine derivatives.

Scientific Research Applications

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydropyridine ring can interact with various enzymes or receptors. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
  • 1-(Benzyloxy)-N-(2-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-(Methoxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18(20-16-10-4-5-11-17(16)22(25)26)15-9-6-12-21(19(15)24)27-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKHTWPSGPPIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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